Mycro3

Vue d'ensemble

Description

Mycro 3 est un inhibiteur puissant et sélectif de la dimérisation du facteur X associé à Myc. Il s'agit d'un composé actif par voie orale qui inhibe également la liaison de l'ADN à c-Myc. Mycro 3 a montré un potentiel significatif dans la recherche sur le cancer du pancréas en raison de sa capacité à inhiber l'interaction entre c-Myc et le facteur X associé à Myc .

Mécanisme D'action

Target of Action

Mycro3 is a small-molecule inhibitor that primarily targets the Myc-associated factor X (MAX) . MAX is a crucial component of the Myc/Max/Mxd network, a group of proteins that play significant roles in cell growth, differentiation, metabolism, and death . This compound also inhibits the DNA binding of c-Myc , a transcription factor frequently dysregulated in many human cancers .

Mode of Action

This compound operates by inhibiting the dimerization of Myc and MAX . The Myc-Max complex acts as a master transcriptional regulator, binding to specific DNA consensus sequences known as Enhancer-box (E-box) to regulate numerous genes . By inhibiting this dimerization, this compound disrupts the normal functioning of the Myc-Max complex, thereby affecting the transcription of various genes involved in cell growth and proliferation .

Biochemical Pathways

The inhibition of Myc-Max dimerization by this compound affects several biochemical pathways. Myc is an essential downstream effector of the oncogenic KRAS in the pancreas . Therefore, the inhibition of Myc-Max dimerization can impact the KRAS pathway and its downstream effects. Moreover, Myc is known to control cellular growth, survival, DNA damage repairs, histone modifications, and cellular metabolism . Therefore, the inhibition of Myc-Max by this compound can affect these processes as well.

Result of Action

The inhibition of Myc-Max dimerization by this compound has been shown to have significant therapeutic effects in mouse models of pancreatic ductal adenocarcinoma (PDA) . Treatment with this compound resulted in marked shrinkage of PDA, an increase in cancer cell apoptosis, and a reduction in cell proliferation . Furthermore, tumor growth was drastically attenuated in this compound-treated mice carrying xenografts of human pancreatic cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors within the tumor microenvironment. For instance, this compound has been shown to modulate the tumor microenvironment to promote tumor regression . Moreover, the adaptive immune system plays a vital role in the antitumor effect of pharmacologic inhibition of Myc . Therefore, factors that affect the immune system and the tumor microenvironment can potentially influence the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

Mycro3 plays a crucial role in biochemical reactions by inhibiting the dimerization of Myc-associated factor X (MAX) and c-Myc. This inhibition prevents the binding of c-Myc to DNA, thereby disrupting the transcriptional regulation of genes involved in cell proliferation and survival . This compound interacts with several biomolecules, including enzymes and proteins such as c-Myc and MAX. The nature of these interactions is primarily inhibitory, as this compound binds to the Myc-MAX complex, preventing its dimerization and subsequent DNA binding .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In pancreatic ductal adenocarcinoma (PDA) cells, this compound induces apoptosis and reduces cell proliferation . It also influences cell signaling pathways by inhibiting the Myc-MAX interaction, leading to decreased gene expression of Myc target genes . Additionally, this compound affects cellular metabolism by disrupting the transcriptional regulation of genes involved in metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Myc-MAX complex, thereby preventing the dimerization of Myc and MAX. This inhibition disrupts the binding of c-Myc to DNA, leading to a decrease in the transcriptional regulation of Myc target genes . This compound also affects the tumor microenvironment by modulating the immune response. It enhances CD8 T cell function and reduces the immunosuppressive functions of regulatory T cells (Treg), thereby promoting antitumor immunity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has shown stability and efficacy in inhibiting tumor growth in mouse models of pancreatic cancer over a period of two months . Long-term effects of this compound include increased apoptosis and reduced cell proliferation in cancer cells . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its efficacy in long-term studies suggests that it remains active over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mouse models of pancreatic cancer, a dosage of 100 mg/kg administered orally daily for two months resulted in significant tumor shrinkage and increased survival time . Higher doses of this compound have not been extensively studied, but it is important to consider potential toxic or adverse effects at high doses. Threshold effects observed in these studies indicate that this compound is effective at relatively low concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of the Myc-MAX interaction. This inhibition affects the transcriptional regulation of genes involved in cell proliferation, survival, and metabolism . This compound interacts with enzymes and cofactors that are part of these metabolic pathways, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with transporters and binding proteins. This compound is distributed throughout the tumor microenvironment, where it exerts its effects on cancer cells and immune cells . The localization and accumulation of this compound in specific tissues have not been extensively studied, but its efficacy in tumor models suggests that it is effectively transported to and distributed within target tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it interacts with the Myc-MAX complex to inhibit its dimerization and DNA binding . This localization is crucial for its activity, as the inhibition of Myc-MAX dimerization occurs within the nucleus. This compound may also undergo post-translational modifications that direct it to specific compartments or organelles, although this has not been extensively studied .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

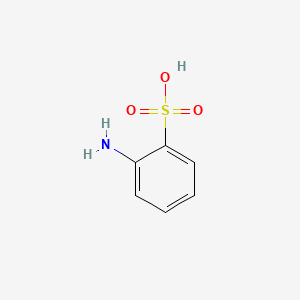

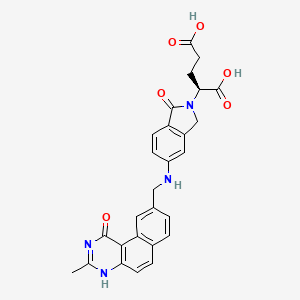

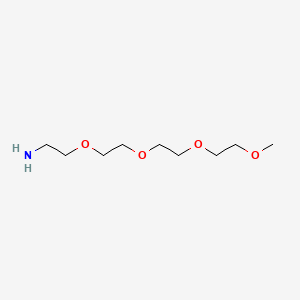

La synthèse de Mycro 3 implique la préparation du 5-(7-(chlorodifluorométhyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamido)-1-phényl-1H-pyrazole-4-carboxylate d'éthyle. Les conditions de réaction comprennent généralement l'utilisation de diméthylsulfoxyde comme solvant, le composé étant soluble à des concentrations allant jusqu'à 100 milligrammes par millilitre .

Méthodes de production industrielle

Les méthodes de production industrielle de Mycro 3 n'ont pas été largement documentées.

Analyse Des Réactions Chimiques

Types de réactions

Mycro 3 subit plusieurs types de réactions chimiques, notamment :

Réactions d'inhibition : Mycro 3 inhibe la dimérisation du facteur X associé à Myc et la liaison de l'ADN à c-Myc.

Réactions d'interaction : Il inhibe l'interaction entre c-Myc et le facteur X associé à Myc.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant Mycro 3 comprennent le diméthylsulfoxyde et d'autres solvants qui facilitent sa solubilité. Les conditions de réaction sont généralement douces, le composé étant stable à température ambiante .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant Mycro 3 sont principalement liés à ses effets inhibiteurs sur les interactions c-Myc et facteur X associé à Myc. Ces réactions entraînent l'inhibition de la prolifération des cellules cancéreuses et une augmentation de l'apoptose dans les cellules cancéreuses du pancréas .

Applications de la recherche scientifique

Mycro 3 a une large gamme d'applications de recherche scientifique, notamment :

Biologie : Étudié pour ses effets sur la prolifération cellulaire et l'apoptose dans les cellules cancéreuses.

Médecine : Agent thérapeutique potentiel pour le traitement du cancer du pancréas.

Industrie : Utilisé dans le développement de nouvelles thérapies anticancéreuses et d'outils de recherche.

Mécanisme d'action

Mycro 3 exerce ses effets en inhibant la dimérisation du facteur X associé à Myc et la liaison de l'ADN à c-Myc. Cette inhibition perturbe l'interaction entre c-Myc et le facteur X associé à Myc, conduisant à une réduction de la prolifération cellulaire et à une augmentation de l'apoptose dans les cellules cancéreuses . Les cibles moléculaires de Mycro 3 comprennent c-Myc et le facteur X associé à Myc, qui sont essentiels dans la régulation de la croissance cellulaire et de la prolifération .

Applications De Recherche Scientifique

Mycro 3 has a wide range of scientific research applications, including:

Chemistry: Used as a selective inhibitor in various chemical reactions involving c-Myc and Myc-associated factor X.

Biology: Studied for its effects on cell proliferation and apoptosis in cancer cells.

Medicine: Potential therapeutic agent for the treatment of pancreatic cancer.

Industry: Utilized in the development of new cancer therapies and research tools.

Comparaison Avec Des Composés Similaires

Composés similaires

Mycro 2 : Un autre inhibiteur de la dimérisation de c-Myc et du facteur X associé à Myc.

Mycro 1 : Un prédécesseur de Mycro 3 avec des propriétés inhibitrices similaires.

Unicité

Mycro 3 est unique en raison de sa forte sélectivité et de sa puissance en tant qu'inhibiteur de la dimérisation du facteur X associé à Myc. Il présente un profil de spécificité supérieur à celui de ses prédécesseurs, ce qui en fait un candidat prometteur pour la recherche et la thérapie contre le cancer .

Propriétés

IUPAC Name |

ethyl 5-[[7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClF2N6O4/c1-2-36-23(35)15-13-28-32(14-7-4-3-5-8-14)21(15)30-22(34)17-12-20-29-16(18-9-6-10-37-18)11-19(24(25,26)27)33(20)31-17/h3-13H,2H2,1H3,(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPNLSKYXDXQGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CO5)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClF2N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Mycro3?

A1: this compound functions by disrupting the dimerization of the MYC protein with its binding partner, MAX. [, ] This interaction is crucial for MYC's activity as a transcription factor, which regulates the expression of numerous genes involved in cell growth and proliferation. [] By inhibiting this dimerization, this compound effectively suppresses MYC-driven transcriptional activity.

Q2: What evidence supports the therapeutic potential of this compound in cancer treatment?

A2: Preclinical studies employing genetically modified mouse models of pancreatic ductal adenocarcinoma (PDA), a cancer frequently driven by KRAS mutations, have demonstrated the effectiveness of this compound in inhibiting tumor growth. [, ] These studies observed significant tumor shrinkage, increased cancer cell apoptosis, and reduced cell proliferation in this compound-treated mice compared to controls. [, ] Furthermore, this compound exhibited efficacy in treating both orthotopic and heterotopic xenografts of human pancreatic cancer cell lines in NOD/SCID mice. []

Q3: Have any this compound derivatives with improved properties been developed?

A3: Yes, research efforts have led to the development of Amy22, a this compound derivative with a significantly improved therapeutic window against MYC, exceeding this compound by more than 300-fold. [] Amy22 also possesses superior physicochemical and pharmacokinetic properties, exhibiting a six-fold increase in peak blood concentration and a bioavailability exceeding 12 hours. []

Q4: How was the sequence-dependent inhibition of STAT1 by LLL3 compared to the inhibition of Myc/Max by this compound?

A4: Research using total internal reflectance fluorescence protein-binding microarrays (TIRF-PBM) revealed that while LLL3 disrupts STAT1 binding in a sequence-dependent manner, this compound inhibits Myc/Max in a sequence-independent fashion. [] This suggests that the sequence-dependent inhibition observed with STAT1 and LLL3 might be system-specific, presenting a potential target for future inhibitor design. []

Q5: Are there any known limitations or challenges associated with this compound as a therapeutic agent?

A5: While preclinical studies show promise, it's crucial to acknowledge that this compound's clinical efficacy and safety in humans remain to be established. Extensive clinical trials are necessary to fully evaluate its therapeutic potential, optimal dosing strategies, and potential adverse effects. Additionally, the emergence of resistance mechanisms to this compound, as with any targeted therapy, needs further investigation.

Q6: What future research directions are crucial for advancing this compound towards clinical application?

A6: Several key research areas are crucial for advancing this compound towards clinical application:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.